molecular formula C6H9NO2 B119874 5-Ethoxy-4-methyloxazole CAS No. 5006-20-2

5-Ethoxy-4-methyloxazole

Cat. No. B119874
CAS RN: 5006-20-2
M. Wt: 127.14 g/mol
InChI Key: FWPDSAJKWKRRJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethoxy-4-methyloxazole is a compound with the molecular formula C6H9NO2 . It is also known by other names such as 4-Methyl-5-ethoxyoxazole and 5-ethoxy-4-methyl-1,3-oxazole . It is used in the synthesis of mappicine ketone, an antiviral compound .


Molecular Structure Analysis

The molecular structure of 5-Ethoxy-4-methyloxazole consists of a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The ring is substituted with an ethoxy group at the 5-position and a methyl group at the 4-position .


Physical And Chemical Properties Analysis

5-Ethoxy-4-methyloxazole is a colorless to light yellow liquid . It has a molecular weight of 127.14 g/mol . The compound has a density of 1.0±0.1 g/cm3, a boiling point of 164.5±20.0 °C at 760 mmHg, and a vapor pressure of 2.6±0.3 mmHg at 25°C . It has a topological polar surface area of 35.3 Ų .

Scientific Research Applications

Pharmacology: Potential Therapeutic Agent Synthesis

5-Ethoxy-4-methyloxazole: is explored in pharmacology for synthesizing potential therapeutic agents. Its structure serves as a building block in the creation of compounds with biological activity. For instance, it can be used to develop molecules that might interact with various biological targets, potentially leading to new medications .

Material Science: Organic Synthesis Intermediate

In material science, this compound is utilized as an intermediate in organic synthesis. It can contribute to the development of novel materials with specific properties, such as increased durability or enhanced conductivity. Researchers may incorporate it into polymers or other complex materials to study its effects on the material’s characteristics .

Chemical Synthesis: Catalyst and Reagent

5-Ethoxy-4-methyloxazole: plays a role in chemical synthesis, acting as a catalyst or reagent in various reactions. Its presence can influence reaction pathways, yields, and the purity of the synthesized products. It’s particularly useful in facilitating specific types of ring-closure reactions that are prevalent in the synthesis of heterocyclic compounds .

Analytical Chemistry: Chromatography and Spectroscopy

In analytical chemistry, this compound is used as a standard or reference material in chromatographic and spectroscopic methods. It helps in calibrating instruments, validating methods, and ensuring the accuracy of analytical results. Its well-defined properties make it suitable for use in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) .

Biochemistry: Enzyme Inhibition Studies

The compound is investigated in biochemistry for its potential role as an enzyme inhibitor. By studying its interaction with enzymes, researchers can gain insights into enzyme mechanisms and discover new ways to regulate biochemical pathways, which is crucial for understanding diseases and developing drugs .

Industrial Uses: Synthesis of Antiviral Compounds

Industrially, 5-Ethoxy-4-methyloxazole is involved in the synthesis of antiviral compounds. Its incorporation into larger molecules can lead to the development of substances that prevent the replication of viruses, offering a pathway to new antiviral drugs .

Safety and Hazards

5-Ethoxy-4-methyloxazole is classified as a flammable liquid and vapor, and it is fatal if swallowed . It causes skin and eye irritation and is toxic to aquatic life with long-lasting effects . Safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using personal protective equipment .

properties

IUPAC Name

5-ethoxy-4-methyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-3-8-6-5(2)7-4-9-6/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWPDSAJKWKRRJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(N=CO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10473367
Record name 5-Ethoxy-4-methyloxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10473367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethoxy-4-methyloxazole

CAS RN

5006-20-2
Record name 5-Ethoxy-4-methyloxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5006-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Ethoxy-4-methyloxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10473367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: How does the structure of the dienophile impact the synthesis of pyridoxine derivatives using 5-ethoxy-4-methyloxazole?

A2: Research has shown that the Diels-Alder reaction of 5-ethoxy-4-methyloxazole with unsymmetrical dienophiles, like allyl alcohol and its derivatives, can be used to synthesize α4-norpyridoxol, a pyridoxine derivative. [] Interestingly, the steric interactions during the reaction with these unsymmetrical dienophiles influence the structural isomer distribution in the final products. [] This highlights the importance of carefully selecting the dienophile to achieve the desired pyridoxine derivative.

Q2: What are the limitations of the thermal cyclization method for synthesizing 5-ethoxy-4-methyloxazole?

A3: The thermal cyclization of ethyl α-isocyanopropionate, while a viable route to 5-ethoxy-4-methyloxazole, suffers from limitations. [] The reaction yields a maximum of 20% of the desired product alongside significant amounts of unreacted starting material (30%), ethyl α-cyanopropionate (20%), and a dimer of the starting material (5%). [] This highlights the need for further optimization or exploration of alternative synthetic approaches to improve the yield and purity of 5-ethoxy-4-methyloxazole production.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.